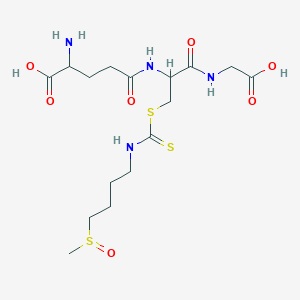

DL-Sulforaphane Glutathione

Description

Precursor Chemistry and Enzymatic Conversion to Sulforaphane (B1684495)

The journey to sulforaphane begins with precursor molecules found in cruciferous vegetables. darwin-nutrition.fr The transformation is a multi-step process involving specific enzymes and is influenced by various factors.

Glucoraphanin (B191350) is the primary glucosinolate precursor to sulforaphane. nih.govnih.gov Glucosinolates are a class of sulfur-containing compounds that are relatively stable and biologically inert within the intact plant cells. plos.orgnih.gov They are secondary metabolites derived from amino acids. nih.gov Cruciferous vegetables such as broccoli, cauliflower, and kale are rich sources of these compounds. frontiersin.org

| Glucosinolate | Primary Source |

|---|---|

| Glucoraphanin | Broccoli, Broccoli Sprouts nih.govnih.gov |

| Glucoerucin | Broccoli, Broccoli Sprouts nih.gov |

The conversion of glucoraphanin to sulforaphane is catalyzed by the enzyme myrosinase. darwin-nutrition.fr In plants, myrosinase and glucosinolates are physically separated. nih.govwur.nl When the plant tissue is damaged, for instance by chewing or cutting, myrosinase is released and comes into contact with glucoraphanin, initiating a hydrolysis reaction. nih.govnih.gov This enzymatic process cleaves the glucose molecule from glucoraphanin, leading to the formation of an unstable aglycone intermediate, which then spontaneously rearranges to form sulforaphane. nih.govresearchgate.net

The efficiency of this conversion can be highly variable and is influenced by factors such as pH. wur.nlresearchgate.net While the neutral pH of the mouth is optimal for the formation of isothiocyanates, the acidic environment of the stomach can lead to the formation of less bioactive nitriles. wur.nlresearchgate.net Cooking can also inactivate myrosinase, thereby reducing the conversion of glucoraphanin to sulforaphane. nih.govfoundmyfitness.com However, gut microbiota possess myrosinase-like activity and can convert glucosinolates to isothiocyanates, although the efficiency of this process varies among individuals. nih.govfoundmyfitness.com

Naturally occurring glucoraphanin exists as a pure optical isomer with the R configuration at the sulfoxide (B87167) group. mdpi.com This stereochemistry is maintained during the enzymatic conversion by myrosinase, resulting in the formation of R-sulforaphane, also referred to as L-sulforaphane. mdpi.comnih.gov While both R- and S-enantiomers of sulforaphane exist, the natural form is the R-enantiomer. nih.govmdpi.com

Research suggests that the stereochemistry of the sulfoxide moiety is crucial for the biological activity of sulforaphane. nih.gov Studies have indicated that the R-enantiomer is a more potent inducer of certain detoxifying enzymes compared to the S-enantiomer. nih.govcsic.es The racemic mixture, DL-sulforaphane, contains both enantiomers.

Fundamental Role of Glutathione (B108866) in Cellular Redox Homeostasis

Glutathione (GSH) is a tripeptide that plays a central role in maintaining the cellular redox balance and protecting cells from oxidative damage. nih.govpagepressjournals.org

Glutathione is the most abundant non-enzymatic antioxidant in cells. mdpi.com It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comfrontiersin.org It also serves as a cofactor for several antioxidant enzymes, such as glutathione peroxidase, which detoxifies harmful peroxides. mdpi.com The antioxidant capacity of glutathione is crucial for protecting cellular components, including DNA, proteins, and lipids, from oxidative damage. unirioja.es

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. pagepressjournals.orgmdpi.com Under normal physiological conditions, the vast majority of glutathione is in its reduced form. mdpi.com This high GSH/GSSG ratio is essential for maintaining a reducing intracellular environment. oup.com

Glutathione helps to maintain the redox state of other molecules and is involved in the regeneration of other antioxidants like vitamins C and E. unirioja.es The glutathione redox couple, along with other systems like the thioredoxin system, works to regulate and maintain the appropriate cellular redox status, which is vital for a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis. mdpi.comfrontiersin.org

| Function | Description |

|---|---|

| Direct Scavenging of ROS/RNS | Neutralizes harmful reactive species directly. mdpi.comfrontiersin.org |

| Enzyme Cofactor | Acts as a cofactor for antioxidant enzymes like glutathione peroxidase. mdpi.com |

| Redox State Maintenance | Maintains a high ratio of GSH to GSSG, ensuring a reducing cellular environment. pagepressjournals.orgmdpi.com |

| Regeneration of Other Antioxidants | Involved in recycling vitamins C and E to their active forms. unirioja.es |

Overview of Sulforaphane-Glutathione Conjugate as a Metabolic Intermediate

The sulforaphane-glutathione conjugate (SFN-GSH) is the first and a key metabolic intermediate in the mercapturic acid pathway of sulforaphane metabolism. frontiersin.orgnih.gov Following its formation, which can occur in various tissues including the intestinal walls and the liver, SFN-GSH is subjected to a series of enzymatic reactions. researchgate.netfrontiersin.org

The metabolic cascade proceeds as follows:

Formation of Sulforaphane-Cysteinyl-Glycine: The SFN-GSH conjugate is acted upon by the enzyme γ-glutamyltransferase (GGT), which removes the glutamate (B1630785) residue, resulting in the formation of the sulforaphane-cysteinyl-glycine (SFN-Cys-Gly) conjugate. frontiersin.orgfrontiersin.org

Formation of Sulforaphane-Cysteine: Subsequently, the enzyme cysteinylglycinase cleaves the glycine (B1666218) residue from SFN-Cys-Gly, yielding the sulforaphane-cysteine (SFN-Cys) conjugate. frontiersin.orgarvojournals.org

Formation of Sulforaphane-N-Acetylcysteine (Mercapturic Acid): Finally, the SFN-Cys conjugate undergoes N-acetylation by N-acetyltransferase (NAT) to form sulforaphane-N-acetylcysteine (SFN-NAC). frontiersin.orgarvojournals.org This final product is the primary metabolite of sulforaphane that is excreted in the urine. frontiersin.org

Research has shown that SFN-GSH itself possesses biological activity. Studies using cultured human liver (HepG2) and colon (HT29) cells have demonstrated that both sulforaphane and its glutathione conjugate can significantly increase the mRNA levels of key phase II detoxification enzymes, namely UDP-glucuronosyltransferase 1A1 (UGT1A1) and glutathione S-transferase A1 (GSTA1). caymanchem.comresearchgate.netnih.gov This suggests that the initial conjugation with glutathione does not inactivate the biological potential of sulforaphane. In fact, the formation of SFN-GSH is a necessary step for its further metabolism and eventual excretion. frontiersin.org

The table below summarizes the key enzymes and resulting metabolites in the mercapturic acid pathway of sulforaphane.

| Precursor/Metabolite | Enzyme | Resulting Metabolite |

| Sulforaphane + Glutathione | Glutathione S-Transferase (GST) | Sulforaphane-Glutathione (SFN-GSH) |

| Sulforaphane-Glutathione | γ-Glutamyltransferase (GGT) | Sulforaphane-Cysteinyl-Glycine (SFN-Cys-Gly) |

| Sulforaphane-Cysteinyl-Glycine | Cysteinylglycinase | Sulforaphane-Cysteine (SFN-Cys) |

| Sulforaphane-Cysteine | N-Acetyltransferase (NAT) | Sulforaphane-N-Acetylcysteine (SFN-NAC) |

Properties

Molecular Formula |

C16H28N4O7S3 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26) |

InChI Key |

ROARKYNVUQLTDP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms Governing Sulforaphane S Influence on Glutathione Metabolism

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway Activation

Sulforaphane (B1684495) is a potent, naturally occurring activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a primary cellular defense mechanism against oxidative and electrophilic stress. researchgate.netmdpi.comyoutube.com The activation of this pathway by sulforaphane is a critical event that leads to the coordinated upregulation of a battery of cytoprotective genes, including those integral to glutathione (B108866) (GSH) biosynthesis and regeneration. nih.govnih.gov This orchestrated response enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful compounds, thereby maintaining cellular redox homeostasis.

Disruption of Keap1-Nrf2 Complex and Nrf2 Nuclear Translocation

Under basal conditions, the transcriptional activity of Nrf2 is suppressed by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). johnshopkins.edunih.gov Keap1 functions as a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. johnshopkins.edunih.gov This process ensures that intracellular levels of Nrf2 are kept low.

Sulforaphane activates the pathway by chemically modifying specific, highly reactive cysteine residues on the Keap1 protein. nih.govresearchgate.net This interaction, particularly with cysteine 151 (C151) on Keap1, induces a conformational change in the Keap1 protein, impairing its ability to mediate Nrf2 ubiquitination. nih.govnih.gov As a result, newly synthesized Nrf2 is no longer targeted for degradation and accumulates in the cytoplasm. johnshopkins.edunih.gov This accumulation facilitates the translocation of Nrf2 into the nucleus, a pivotal step for its function as a transcription factor. researchgate.netjohnshopkins.edujst.go.jp

Antioxidant Response Element (ARE) Binding and Transcriptional Regulation

Once in the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. nih.gov This Nrf2-Maf complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), located in the promoter regions of numerous cytoprotective genes. mdpi.comnih.govjst.go.jp The binding of the Nrf2-Maf heterodimer to the ARE initiates the recruitment of the transcriptional machinery, leading to the upregulation of a wide array of Nrf2 target genes. nih.gov These genes encode for proteins involved in various protective functions, including the synthesis and regeneration of glutathione. nih.govmetabolichealing.com

Upregulation of Glutathione Biosynthetic Enzymes

A key outcome of Nrf2 activation by sulforaphane is the enhanced synthesis of glutathione, the most abundant non-protein thiol in mammalian cells. This is achieved through the increased expression of the enzymes responsible for its production.

The synthesis of glutathione is a two-step process, with the first and rate-limiting step being catalyzed by γ-glutamylcysteine ligase (GCL). This enzyme is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The gene for GCLC is a well-established target of Nrf2. metabolichealing.com Research has shown that sulforaphane treatment leads to a robust increase in the mRNA levels of GCLC. nih.govresearchgate.net For instance, studies in human hepatoma cells demonstrated a more than four-fold upregulation of GCLC expression following sulforaphane treatment. nih.gov This increased expression directly enhances the cell's capacity to produce γ-glutamylcysteine, the precursor to glutathione.

The GCLM subunit, while not catalytically active, is crucial for the optimal function of the GCL holoenzyme. The expression of GCLM is also under the control of the Nrf2-ARE pathway. nih.gov Similar to GCLC, sulforaphane has been shown to significantly increase the expression of GCLM. nih.govresearchgate.net The coordinated upregulation of both GCLC and GCLM by sulforaphane ensures a potent and efficient enhancement of the rate-limiting step in glutathione synthesis. nih.govresearchgate.net

Induction of Glutathione Reductase (GR)

Beyond stimulating the synthesis of new glutathione, sulforaphane also promotes the recycling of its oxidized form, glutathione disulfide (GSSG), back to its reduced, active state (GSH). This crucial reaction is catalyzed by the enzyme Glutathione Reductase (GR). The gene encoding GR contains an ARE in its promoter region, making it a target for Nrf2-mediated transcription. Activation of Nrf2 by sulforaphane leads to the induction of GR, thereby helping to maintain a high GSH/GSSG ratio. This ratio is a critical indicator of cellular redox status and is essential for protecting the cell against oxidative damage.

| Gene | Full Name | Function in Glutathione Metabolism | Effect of Sulforaphane Treatment |

| GCLC | γ-Glutamylcysteine Ligase Catalytic Subunit | Catalyzes the rate-limiting step in glutathione synthesis | Upregulation of mRNA and protein expression nih.govresearchgate.net |

| GCLM | γ-Glutamylcysteine Ligase Modifier Subunit | Regulates the activity of the GCL holoenzyme | Upregulation of mRNA and protein expression nih.govresearchgate.net |

| GR | Glutathione Reductase | Catalyzes the reduction of GSSG to GSH | Induction of expression |

Modulation of Other Nrf2-Dependent Genes Affecting Redox Status (e.g., NQO1, HO-1)

Sulforaphane (SFN) is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. plos.orgnih.gov Upon activation by SFN, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various target genes, leading to their upregulation. plos.orgnih.govnih.gov Among these are NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), two key enzymes that play a significant role in maintaining cellular redox homeostasis. plos.orgnih.govnih.gov

The induction of NQO1 and HO-1 by sulforaphane has been observed in various cell types and tissues, including brain cells, contributing to its neuroprotective effects. nih.govnih.govresearchgate.net For instance, in dopaminergic-like neuroblastoma cells, sulforaphane treatment led to a significant increase in NQO1 activity, which correlated with enhanced resistance to oxidative stress-induced toxicity. nih.gov Similarly, in a model of Parkinson's disease, sulforaphane was shown to reverse the reduction of Nrf2, HO-1, and NQO1 expression induced by a neurotoxin. researchgate.net Studies in primary neutrophils have also demonstrated that sulforaphane treatment can significantly increase the mRNA expression of NQO1. plos.org

| Cell Type | Nrf2-Dependent Gene | Effect of Sulforaphane | Reference |

| Primary Neutrophils | NQO1 | Increased mRNA expression | plos.org |

| Dopaminergic-like Neuroblastoma SH-SY5Y cells | NQO1 | Significant increase in activity | nih.gov |

| PC12 cells | Nrf2, HO-1, NQO1 | Reversed reduction in expression | researchgate.net |

| Brain Cells | HO-1, NQO1 | Increased expression | nih.govnih.gov |

Direct and Indirect Impact on Cellular Glutathione Pools

De Novo Glutathione Synthesis Enhancement

Sulforaphane has been consistently shown to enhance the de novo synthesis of glutathione (GSH), the most abundant endogenous antioxidant in cells. nih.govnih.gov This enhancement is primarily mediated through the activation of the Nrf2 pathway. nih.govnih.gov Nrf2 activation by sulforaphane leads to the increased expression of genes encoding the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH biosynthesis. nih.govnih.gov

GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). nih.gov Sulforaphane induces the expression of both GCLC and GCLM in various cell types, including brain cells and neutrophils. plos.orgnih.govnih.govsemanticscholar.org For example, in primary neutrophils from both healthy individuals and patients with periodontitis, sulforaphane treatment significantly increased the mRNA expression of both GCLC and GCLM. plos.orgsemanticscholar.orgbirmingham.ac.uk This upregulation of GCL subunits leads to an increased capacity for GSH production, thereby augmenting the cellular glutathione pool. nih.govnih.gov

The ability of sulforaphane to increase GSH synthesis is a critical component of its cytoprotective effects. By boosting the levels of this key antioxidant, sulforaphane helps to protect cells against oxidative damage and maintain redox homeostasis. nih.govnih.gov

| Cell Type | Gene/Enzyme | Effect of Sulforaphane | Reference |

| Brain Cells | GCLC, GCLM | Induces expression | nih.govnih.gov |

| Primary Neutrophils | GCLC, GCLM | Increased mRNA expression | plos.orgsemanticscholar.org |

| Astroglial cells | GCL | Increased activity and mRNA expression | nih.gov |

Restoration of Cellular Reduced Glutathione (GSH) Levels

Sulforaphane has demonstrated the ability to restore depleted levels of reduced glutathione (GSH) in various cellular contexts. plos.orgnih.govnih.gov This restorative effect is particularly important in conditions of oxidative stress where GSH levels are compromised. nih.gov The mechanism behind this restoration is closely linked to sulforaphane's ability to activate the Nrf2 pathway and enhance de novo GSH synthesis, as discussed previously. plos.orgnih.govnih.gov

In a study involving primary neutrophils from patients with chronic periodontitis, which exhibit lower intracellular GSH, pre-treatment with sulforaphane significantly increased intracellular GSH concentrations. plos.orgnih.govnih.gov Similarly, in a clinical pilot study, a one-week administration of sulforaphane resulted in a significant increase in cellular GSH in human blood cells. nih.gov This suggests that sulforaphane can effectively replenish GSH pools in both in vitro and in vivo settings.

The restoration of GSH levels by sulforaphane is a key aspect of its protective effects against oxidative damage. nih.gov By elevating GSH, sulforaphane enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful electrophiles. nih.govnih.gov

| Study Type | Cell/Subject Type | Effect of Sulforaphane on GSH | Key Findings | Reference |

| In Vitro | Primary neutrophils from periodontitis patients | Significantly increased intracellular GSH | Restored depleted GSH levels in a disease model. | plos.orgnih.govnih.gov |

| Clinical Pilot Study | Healthy human subjects | Significant increase in cellular GSH in blood cells | Demonstrated in vivo efficacy in boosting GSH. | nih.gov |

Influence on the Reduced to Oxidized Glutathione Ratio (GSH/GSSG)

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status. A high GSH/GSSG ratio is indicative of a healthy, reduced intracellular environment, while a low ratio signifies oxidative stress. plos.org Sulforaphane has been shown to favorably modulate this ratio, promoting a more reduced state. plos.orgnih.gov

In studies with primary neutrophils, sulforaphane treatment significantly increased the intracellular GSH/GSSG ratio. plos.orgnih.gov This effect was observed in neutrophils from both healthy individuals and patients with periodontitis, who initially presented with a more oxidized cellular environment. plos.orgnih.gov The increase in the GSH/GSSG ratio is a direct consequence of both the increased synthesis of GSH and potentially the enhanced regeneration of GSH from GSSG by glutathione reductase, another Nrf2 target gene. nih.govarvojournals.org

In human lens epithelial cells, sulforaphane treatment was found to decrease the GSH/GSSG ratio in a concentration-dependent manner, with dramatic effects observed as early as 30 minutes post-treatment. arvojournals.orgnih.gov This initial decrease is likely due to the rapid conjugation of sulforaphane with GSH, leading to its depletion. However, over time, the Nrf2-mediated induction of GSH synthesis can lead to a recovery and even an increase in the GSH/GSSG ratio in some cell types. plos.orgnih.gov

| Cell Type | Initial GSH/GSSG Ratio | Effect of Sulforaphane on GSH/GSSG Ratio | Time Course | Reference |

| Primary Neutrophils (Healthy) | Normal | Significantly increased | 16 hours | plos.org |

| Primary Neutrophils (Periodontitis) | Low (oxidized) | Significantly increased | 16 hours | plos.org |

| Human Lens Epithelial Cells | 25.3:1 (baseline) | Decreased in a concentration-dependent manner | As early as 30 minutes | arvojournals.orgnih.gov |

Glutathione Depletion Mechanisms by Sulforaphane Conjugation and Other Interactions

While sulforaphane is known to upregulate glutathione (GSH) synthesis in the long term, its initial interaction with cells can lead to a transient depletion of GSH pools. arvojournals.orgnih.gov This depletion occurs primarily through the direct conjugation of sulforaphane with GSH, a reaction that can be catalyzed by glutathione S-transferases (GSTs). oup.comnih.gov The resulting sulforaphane-GSH conjugate is then typically exported from the cell. uea.ac.uk

This initial depletion of GSH can itself act as a signal to activate the Nrf2 pathway, leading to the subsequent upregulation of GSH synthesis and other antioxidant enzymes. nih.gov The extent and duration of this depletion can vary depending on the cell type and the concentration of sulforaphane used. arvojournals.orgnih.gov For instance, in human T-cells, sulforaphane treatment led to a marked decrease in intracellular GSH levels. nih.gov Similarly, in human lens cells, sulforaphane was found to deplete GSH levels through both conjugation and the inhibition of glutathione reductase (GR) activity, an enzyme responsible for regenerating GSH from its oxidized form (GSSG). arvojournals.org

The formation of sulforaphane-GSH adducts has been confirmed in various cell models. arvojournals.orgnih.gov This conjugation is a key step in the metabolism and detoxification of sulforaphane, but it also temporarily reduces the availability of GSH for other cellular functions. nih.gov

Modulation of Detoxification and Antioxidant Enzyme Activities

Sulforaphane is a potent modulator of a wide array of detoxification and antioxidant enzymes, primarily through the activation of the Nrf2 signaling pathway. nih.govnih.gov This modulation enhances the cell's capacity to neutralize and eliminate harmful xenobiotics and endogenous reactive species.

One of the most well-documented effects of sulforaphane is the induction of Phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). oup.comnih.gov GSTs catalyze the conjugation of glutathione to a variety of electrophilic compounds, rendering them more water-soluble and easier to excrete. oup.comnih.gov Sulforaphane has been shown to increase GST activity and induce the expression of several GST isozymes in various cell lines. nih.govnih.gov For example, in Caco-2 cells, sulforaphane treatment resulted in a significant increase in GST activity. nih.gov

In addition to GSTs, sulforaphane also induces the expression of other critical antioxidant enzymes. As previously mentioned, it upregulates NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). plos.orgnih.gov Furthermore, it enhances the activity of enzymes involved in glutathione metabolism, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, and glutathione reductase (GR), which recycles oxidized glutathione (GSSG) back to its reduced form (GSH). nih.govnih.gov The coordinated upregulation of these detoxification and antioxidant enzymes by sulforaphane provides a robust defense against cellular stress. nih.govnih.gov

| Enzyme Family | Specific Enzyme(s) | Effect of Sulforaphane | Cellular Function | Reference(s) |

| Glutathione S-Transferases | GSTA1, GST A3, GST A4, GST M1, GST P1, GST T1 | Induction of expression and activity | Conjugation of xenobiotics with glutathione for detoxification. | oup.comnih.govnih.gov |

| UDP-Glucuronosyltransferases | UGT1A1 | Induction of mRNA and protein levels | Glucuronidation of substrates for detoxification and excretion. | oup.com |

| Quinone Reductases | NQO1 | Increased expression and activity | Two-electron reduction of quinones, preventing ROS generation. | plos.orgnih.gov |

| Heme Oxygenases | HO-1 | Increased expression | Catabolism of heme to produce antioxidant molecules. | nih.gov |

| Glutathione Metabolism | GCL (GCLC, GCLM), GR | Increased expression and/or activity | De novo synthesis of GSH and regeneration of GSH from GSSG. | nih.govnih.gov |

Glutathione S-Transferase (GST) Activity and Induction

Glutathione S-Transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, rendering them more water-soluble and easily excretable. Sulforaphane is a well-documented inducer of these critical phase II detoxification enzymes. oup.comnih.gov

Research in various cell models has demonstrated sulforaphane's ability to upregulate multiple GST isozymes. In alpha mouse line (AML) 12 cells, sulforaphane treatment induced the expression of GSTA3, GSTA4, GSTM1, GSTP1, and GSTT1. nih.gov This induction has significant functional consequences; AML 12 cells treated with 10 µM sulforaphane for 12 hours exhibited a 35-fold increase in their capacity to conjugate the carcinogenic metabolite aflatoxin B₁-8,9-epoxide (AFBO) with glutathione. nih.gov The activity of GSTA3 was identified as having the most substantial impact on this conjugation potential. nih.gov

Similarly, studies in primary rat hepatocytes showed that sulforaphane treatment led to a dose-dependent induction of mRNAs for rGSTA1/A2 and rGSTP1, which was associated with increased protein levels of rGSTA1, A2, A4, A5, P1, M1, and M2. researchgate.net In primary human hepatocytes, sulforaphane induced hGSTA1/2 mRNAs. researchgate.net In Caco-2 cells, sulforaphane treatment at a concentration of 10 µM for 24 hours resulted in a 38% increase in total GST activity. nih.gov Both sulforaphane and its glutathione conjugate have been shown to significantly increase GSTA1 mRNA levels in HepG2 and HT29 cells. oup.comnih.gov This induction is both time- and concentration-dependent. oup.comnih.gov

The signaling pathways involved in GSTA1 induction by sulforaphane include the NF-κB and PI3-kinase pathways. oup.comoup.com The use of inhibitors for these pathways was found to decrease the sulforaphane-mediated induction of GSTA1 to near-baseline levels. oup.comoup.com

| Cell/Tissue Type | Induced GST Isozyme(s) | Observed Effect | Reference |

|---|---|---|---|

| AML 12 (mouse liver) | GSTA3, GSTA4, GSTM1, GSTP1, GSTT1 | 35-fold increase in AFBO-GSH conjugation | nih.gov |

| Caco-2 (human colon) | Total GSTs | 38% increase in GST activity | nih.gov |

| Primary Rat Hepatocytes | rGSTA1/A2, P1, A4, A5, M1, M2 | Enhanced mRNA and protein levels | researchgate.net |

| Primary Human Hepatocytes | hGSTA1/2 | Induced mRNA levels | researchgate.net |

| HepG2 and HT29 (human) | GSTA1 | Significant increase in mRNA levels | oup.comnih.gov |

NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Induction

NAD(P)H: Quinone Oxidoreductase 1 (NQO1) is a crucial cytoprotective enzyme that detoxifies quinones and their derivatives, preventing them from generating reactive oxygen species (ROS). Sulforaphane is recognized as a potent inducer of NQO1. nih.govnih.gov The induction of NQO1 is a key component of the cellular phase II response, which is regulated by the Keap1-Nrf2 pathway. nih.govmdpi.com

In murine hepatoma (Hepa1c1c7) cells, sulforaphane demonstrated a higher capacity for NQO1 induction compared to other known chemopreventive compounds like curcumin (B1669340) and xanthohumol. nih.gov Treatment of ARPE-19 cells with 5 µM sulforaphane for 48 hours resulted in a fourfold increase in NQO1 mRNA. researchgate.net This induction of NQO1 is considered a significant contributor to the anticarcinogenic properties of broccoli and its derivatives. nih.gov The ability of sulforaphane to induce NQO1 can be completely abrogated by pretreatment with the glutathione precursor N-acetylcysteine, highlighting the critical role of redox signaling in this process. nih.gov

Heme Oxygenase-1 (HO-1) Induction

Heme Oxygenase-1 (HO-1) is a stress-responsive enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The induction of HO-1 is a key element of the cellular defense against oxidative stress. Sulforaphane treatment has been shown to increase the expression of HO-1. researchgate.netnih.gov

This induction is mediated through the activation of the antioxidant response element (ARE). researchgate.net Sulforaphane stimulates the translocation of the transcription factor NF-E2-related factor 2 (Nrf2) from the cytosol to the nucleus, where it binds to the ARE sequence in the promoter region of the HO-1 gene, thereby initiating its transcription. researchgate.netnih.gov This process is also associated with the suppression of Kelch-like ECH-associated protein 1 (Keap1), a protein that targets Nrf2 for degradation. researchgate.net In human bronchial epithelial BEAS-2B cells, knockdown of Nrf2 using siRNA attenuated the sulforaphane-induced up-regulation of HO-1. nih.gov The signaling pathways involving PI3K/Akt and ROS have also been implicated in sulforaphane-induced Nrf2 activation and subsequent HO-1 expression. nih.gov

UDP-Glucuronosyltransferase (UGT1A1) Induction

UDP-Glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the process of glucuronidation, a major pathway for the detoxification and elimination of numerous xenobiotics and endogenous compounds. Specifically, UGT1A1 is crucial for the clearance of bilirubin (B190676). oup.com

Both sulforaphane and its glutathione conjugate have been demonstrated to significantly increase UGT1A1 mRNA levels in HepG2 and HT29 cells, a change that is accompanied by an increase in UGT1A1 protein and a two- to eight-fold increase in bilirubin glucuronidation. oup.comnih.gov The induction of UGT1A1 by sulforaphane is both time- and concentration-dependent. oup.comnih.gov In CaCo-2 cells, sulforaphane was shown to induce UGT1A1 transcription by 3.7-fold. oup.comnih.gov The induction of UGT1A1 by sulforaphane is mediated by the MAPK/extracellular signal-regulated kinase kinase (MEK) pathway, as the MEK inhibitor PD98059 was found to completely abolish this induction. oup.comnih.gov

Cross-Talk with Other Intracellular Signaling Pathways

Sulforaphane's influence extends beyond the direct induction of detoxification enzymes, engaging in cross-talk with other fundamental intracellular signaling pathways that govern gene expression and cellular responses.

Histone Deacetylase (HDAC) Inhibition

Sulforaphane has been identified as an inhibitor of histone deacetylase (HDAC) enzymes. nih.govoup.com HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, sulforaphane can lead to increased histone acetylation, resulting in a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes like p21. nih.govaacrjournals.org

This inhibitory activity has been observed both in vitro and in vivo. In mice treated with a single oral dose of sulforaphane, significant inhibition of HDAC activity was noted in the colonic mucosa, accompanied by an increase in acetylated histones H3 and H4. nih.govaacrjournals.org This effect was also observed in various cancer cell lines, including colon and prostate cancer cells. nih.govoup.com It has been suggested that one or more metabolites of sulforaphane, rather than the parent compound itself, may be responsible for the observed HDAC inhibition. aacrjournals.org

| Model System | Sulforaphane Treatment | Observed Effect on HDAC/Histones | Reference |

|---|---|---|---|

| Mouse Colonic Mucosa (in vivo) | Single oral dose (10 µmol) | Significant HDAC inhibition; increased acetylated histones H3 and H4 at 6h | nih.govaacrjournals.org |

| HCT116 Colon Cancer Cells (in vitro) | Dose-dependent | Inhibition of HDAC activity | nih.gov |

| Prostate Epithelial Cells (BPH-1, LnCaP, PC-3) | - | Inhibition of HDAC activity | oup.com |

| Human Peripheral Blood Mononuclear Cells | Single dose of SFN-rich broccoli sprouts | HDAC inhibition 3-6h after consumption | oup.com |

Modulation of Specific Transcription Factors (e.g., NF-κB, STAT3)

Sulforaphane also modulates the activity of key transcription factors involved in inflammation and cell survival, such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

NF-κB: Sulforaphane has been shown to selectively reduce the binding of NF-κB without affecting the degradation of its inhibitor, I-κB, or the nuclear translocation of NF-κB itself. oup.com In CaCo-2 cells, sulforaphane was found to induce NF-κB mRNA by approximately 2-fold. oup.comoup.com This modulation is significant as the NF-κB pathway is a critical regulator of inflammatory responses. nih.gov

STAT3: The JAK/STAT3 signaling pathway is often constitutively active in cancer cells and promotes cell proliferation and survival. Sulforaphane has been found to diminish the phosphorylation of STAT3 in dendritic cells. nih.gov This inhibition of STAT3 phosphorylation leads to downstream effects, such as the downregulation of the suppressive molecule B7-H1. nih.gov The inhibitory effect of sulforaphane on STAT3 phosphorylation was observed to be significant after 60 minutes of treatment. nih.gov

Regulation of Mitochondrial Function and Reactive Oxygen Species Production

Sulforaphane (SFN) plays a critical role in maintaining mitochondrial health and mitigating oxidative stress, primarily through its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov This transcription factor is a master regulator of cellular antioxidant responses, orchestrating the expression of a wide array of cytoprotective genes that shield mitochondria from oxidative damage. nih.govmdpi.com

Research indicates that sulforaphane enhances mitochondrial biogenesis, the process of generating new mitochondria. nih.govresearchgate.netnih.govcabidigitallibrary.org This is achieved by influencing key regulatory pathways, including the peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α, nuclear respiratory factor-1 (NRF-1), and mitochondrial transcription factor A (TFAM), with which Nrf2 interacts. researchgate.net The resulting increase in mitochondrial density enhances the cell's capacity for energy production and its resilience to metabolic stress.

In addition to increasing the number of mitochondria, sulforaphane also improves the function of existing ones. Studies have demonstrated that SFN treatment enhances mitochondrial respiration, maintains a healthy mitochondrial membrane potential, and increases ATP production. nih.govnih.govresearchgate.net A key aspect of this improved function is the reduction of mitochondrial reactive oxygen species (ROS) emission. researchgate.netnih.gov Mitochondria are the primary source of intracellular ROS, and by optimizing their function, sulforaphane effectively curtails the production of these damaging free radicals. researchgate.net

Furthermore, sulforaphane bolsters mitochondrial antioxidant defenses by upregulating the expression of antioxidant enzymes located within the mitochondria. nih.gov This includes enzymes such as glutathione peroxidase, catalase, thioredoxin, and superoxide (B77818) dismutase, which are crucial for neutralizing ROS and maintaining mitochondrial integrity. nih.govnih.govnih.gov Sulforaphane has also been shown to inhibit the opening of the mitochondrial permeability transition pore (PTP), a critical event that can lead to cell death. nih.gov Interestingly, some of sulforaphane's effects on mitochondria, such as promoting mitochondrial fusion by mitigating the fission factor Drp1, occur independently of the Nrf2 pathway, highlighting its multifaceted mechanisms of action. nih.govyoutube.com

| Sulforaphane's Effect on Mitochondria | Mechanism/Pathway Involved | Outcome |

| Enhanced Biogenesis | Nrf2-mediated upregulation of PGC-1α, NRF-1, TFAM researchgate.net | Increased number of healthy mitochondria nih.govresearchgate.netnih.govcabidigitallibrary.org |

| Improved Function | Enhanced mitochondrial respiration and ATP production nih.govresearchgate.net | More efficient cellular energy metabolism nih.govnih.gov |

| Reduced ROS Production | Optimized electron transport chain function researchgate.netnih.gov | Decreased oxidative stress at the source researchgate.netnih.gov |

| Increased Antioxidant Defense | Upregulation of glutathione peroxidase, catalase, thioredoxin nih.govnih.gov | Neutralization of mitochondrial ROS nih.govnih.govnih.gov |

| Inhibition of PTP | Prevention of redox-regulated pore opening nih.gov | Increased cell survival under stress nih.gov |

| Altered Dynamics | Nrf2-independent inhibition of Drp1 (fission protein) nih.govyoutube.com | Promotion of mitochondrial fusion and network integrity nih.gov |

Alterations in Central Metabolic Pathways

Sulforaphane orchestrates a significant rewiring of central metabolic pathways to bolster the antioxidant response, with a particular focus on supporting the synthesis and regeneration of glutathione (GSH). researchgate.netnih.govuea.ac.uk These metabolic shifts are largely dependent on the activation of the Nrf2 transcription factor and ensure a steady supply of the necessary substrates and cofactors for GSH metabolism. nih.govmdpi.com

Glucose Metabolism and Pentose (B10789219) Phosphate (B84403) Pathway

To meet the increased demand for antioxidant defenses, sulforaphane redirects glucose metabolism. nih.gov Through the activation of Nrf2, it shunts glucose away from glycolysis and into the Pentose Phosphate Pathway (PPP). nih.govnih.gov The primary function of the PPP in this context is to produce nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govnih.gov NADPH is the essential reducing cofactor required by glutathione reductase to recycle oxidized glutathione (GSSG) back to its reduced, functional form (GSH). nih.gov By upregulating the rate-limiting enzymes of the PPP, sulforaphane ensures a continuous supply of NADPH to maintain a high GSH/GSSG ratio, which is critical for cellular redox homeostasis. nih.govnih.gov

Glutamine and Cysteine Metabolism for Glutathione Synthesis

The synthesis of glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is heavily dependent on the availability of its constituent amino acids. nih.gov Sulforaphane directly influences the metabolism of these precursors to promote GSH production. researchgate.netnih.gov Metabolic flux analyses have shown that sulforaphane treatment increases the intracellular utilization of glutamate and glycine. nih.govuea.ac.uk It specifically redirects glutamine-derived glutamate away from the Tricarboxylic Acid (TCA) cycle and towards GSH synthesis. researchgate.net

Crucially, sulforaphane also enhances the cellular uptake of cysteine, which is the rate-limiting amino acid for GSH synthesis. researchgate.netnih.govnih.gov By increasing the import of cysteine from the extracellular environment, sulforaphane ensures that this critical building block is readily available for conjugation with glutamate, the first step in the synthesis of new glutathione molecules. researchgate.net

One-Carbon Metabolism and NADPH Generation

In addition to the Pentose Phosphate Pathway, sulforaphane also modulates one-carbon (1C) metabolism to support the antioxidant system. researchgate.netnih.gov One-carbon metabolism is a network of interconnected pathways that provides one-carbon units for various biosynthetic reactions, including the synthesis of purines and thymidylate. nih.gov Importantly, specific reactions within the folate and methionine cycles of 1C metabolism are significant sources of cytosolic NADPH. nih.govnih.gov Sulforaphane alters these pathways to further increase the generation of NADPH, complementing the production from the PPP. nih.govuea.ac.uk This ensures that the cellular pool of NADPH is robust enough to support the high demands of glutathione reductase during periods of oxidative stress. nih.gov This metabolic reprogramming, which also involves redirecting methionine towards methylation substrates, is intricately connected to the antioxidant benefits conferred by sulforaphane. researchgate.netnih.gov

| Metabolic Pathway | Effect of Sulforaphane | Consequence for Glutathione Metabolism |

| Glucose Metabolism | Shifts glucose from glycolysis to the Pentose Phosphate Pathway (PPP) nih.govnih.gov | Increased production of NADPH for glutathione recycling nih.gov |

| Glutamine Metabolism | Redirects glutamate from the TCA cycle researchgate.net | Provides glutamate as a precursor for GSH synthesis researchgate.net |

| Cysteine Metabolism | Increases cellular import of cysteine nih.gov | Supplies the rate-limiting amino acid for GSH synthesis researchgate.netnih.gov |

| One-Carbon Metabolism | Alters folate and methionine cycles nih.gov | Generates additional NADPH for glutathione recycling nih.govuea.ac.uk |

Regulation of Spermine (B22157) Abundance

Recent research integrating metabolomic and transcriptomic analyses has revealed a novel mechanism by which sulforaphane exerts its protective effects: the regulation of polyamine metabolism, specifically increasing the abundance of spermine. nih.govnih.gov Polyamines are ubiquitous small cationic molecules essential for cell growth and proliferation, and they also play a role in the response to cellular stress.

Studies have shown that sulforaphane treatment can significantly increase intracellular spermine levels. nih.gov This increase is not a direct action but is achieved by regulating the expression of genes involved in several interconnected metabolic pathways, including glutathione metabolism, beta-alanine (B559535) metabolism, and arginine and proline metabolism. nih.govnih.gov This finding suggests a complex interplay where the sulforaphane-induced enhancement of the glutathione system contributes to the regulation of other metabolic networks.

Functionally, the elevated levels of spermine have been demonstrated to contribute significantly to alleviating oxidative stress. nih.govnih.gov Increased spermine has been shown to enhance cell viability, reduce ROS levels, restore mitochondrial membrane potential, and normalize the activity of antioxidant enzymes in cells under toxic stress. nih.gov This indicates that the regulation of spermine abundance is another important facet of the broad cytoprotective strategy initiated by sulforaphane, working in concert with the direct enhancement of the glutathione system to protect cells from damage. nih.gov

Metabolic Fate and Biotransformation of Sulforaphane Via Glutathione Conjugation

Formation of Sulforaphane-Glutathione Conjugate (SFN-GSH)

Upon absorption, sulforaphane (B1684495) is rapidly conjugated with glutathione (B108866). oup.comresearchgate.net This conjugation is a pivotal event in the metabolism of SFN, converting the lipophilic isothiocyanate into a more water-soluble and biologically inactive form, facilitating its transport and eventual elimination. oup.com The formation of the sulforaphane-glutathione conjugate (SFN-GSH) can occur both non-enzymatically and, more efficiently, through enzymatic catalysis. researchgate.netnih.gov

The conjugation of sulforaphane with glutathione is primarily catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). researchgate.netnih.gov GSTs are phase II detoxification enzymes that play a crucial role in the biotransformation of a wide array of xenobiotics and endogenous compounds. mdpi.comnih.gov These enzymes facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon atom of the isothiocyanate group of sulforaphane. nih.gov This reaction results in the formation of a dithiocarbamate (B8719985) conjugate, SFN-GSH. oup.com

Several isoforms of GSTs are involved in this process, and their expression levels can influence the rate of SFN metabolism. researchgate.net The efficiency of this conjugation is a key factor in determining the intracellular concentration and, consequently, the biological activity of sulforaphane. researchgate.net

Table 1: Key Enzymes in Sulforaphane Metabolism

| Enzyme | Abbreviation | Function |

|---|---|---|

| Glutathione S-Transferases | GSTs | Catalyze the initial conjugation of sulforaphane with glutathione. researchgate.netnih.gov |

| γ-Glutamyltransferase | γ-GT | Cleaves the glutamyl residue from the SFN-GSH conjugate. researchgate.netresearchgate.net |

The conjugation of sulforaphane with glutathione occurs intracellularly in various tissues. The primary sites for this metabolic activity are the liver and enterocytes, the cells lining the small intestine. oup.comresearchgate.net Upon ingestion and absorption in the small intestine, sulforaphane readily enters the enterocytes where it can be conjugated with glutathione via the GSTM1 enzyme. researchgate.net

The liver, being the principal organ for detoxification, exhibits high levels of GST activity and plays a central role in the metabolism of sulforaphane that enters the systemic circulation. The SFN-GSH conjugate formed in these tissues is then transported out of the cells, often via multidrug resistance-associated proteins, to begin its journey through the mercapturic acid pathway. nih.gov

Mercapturic Acid Pathway of Sulforaphane Metabolites

Following its formation, the SFN-GSH conjugate is further metabolized through a series of enzymatic steps collectively known as the mercapturic acid pathway. nih.govtandfonline.comresearchgate.net This pathway is a major route for the detoxification and elimination of a wide range of electrophilic compounds. The sequential processing of the SFN-GSH conjugate ultimately leads to the formation of N-acetylcysteine conjugates, which are excreted in the urine. oup.comnih.govacs.org

The mercapturic acid pathway involves three key enzymatic steps that sequentially modify the glutathione portion of the SFN-GSH conjugate. researchgate.netnih.govacs.org This metabolic cascade ensures the progressive breakdown of the conjugate into smaller, more easily excretable molecules.

The first step in the mercapturic acid pathway is the removal of the glutamic acid residue from the SFN-GSH conjugate. This reaction is catalyzed by the enzyme γ-glutamyltransferase (γ-GT), which is typically located on the outer surface of the cell membrane. researchgate.netresearchgate.net The product of this enzymatic cleavage is sulforaphane-cysteinylglycine (SFN-CG). researchgate.netnih.gov

Following the formation of SFN-CG, the glycine (B1666218) residue is cleaved off by a dipeptidase known as cysteinylglycinase (CG). researchgate.netresearchgate.net This enzymatic hydrolysis results in the formation of the sulforaphane-cysteine conjugate (SFN-Cys). researchgate.netnih.gov SFN-Cys is a key intermediate in the mercapturic acid pathway and represents a significant metabolite of sulforaphane found in circulation and excreted in urine. nih.govresearchgate.net

Table 2: Metabolites of Sulforaphane in the Mercapturic Acid Pathway

| Metabolite | Abbreviation | Precursor |

|---|---|---|

| Sulforaphane-Glutathione | SFN-GSH | Sulforaphane + Glutathione |

| Sulforaphane-Cysteinylglycine | SFN-CG | SFN-GSH researchgate.net |

Formation of Sulforaphane-N-acetylcysteine (SFN-NAC) as a Major Metabolite

The biotransformation of sulforaphane (SFN) in the body predominantly follows the mercapturic acid pathway, a major route for the detoxification and elimination of electrophilic compounds. This metabolic cascade results in the formation of several conjugated metabolites, with sulforaphane-N-acetylcysteine (SFN-NAC) being the principal and most stable end-product excreted in urine tandfonline.comnih.govresearchgate.net. The formation of SFN-NAC is a multi-step enzymatic process that begins with the conjugation of sulforaphane to the endogenous antioxidant tripeptide, glutathione (GSH) nih.govacs.orgnih.gov.

The initial and pivotal step in this pathway is the conjugation of sulforaphane with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs) nih.govresearchgate.netresearchgate.net. This creates the sulforaphane-glutathione conjugate (SFN-GSH). Following this initial conjugation, the SFN-GSH conjugate undergoes sequential enzymatic cleavage.

First, the enzyme γ-glutamyl transferase (γ-GT) removes the glutamyl residue from the SFN-GSH conjugate, yielding sulforaphane-cysteinyl-glycine (SFN-CysGly) nih.govresearchgate.netresearchgate.net. Subsequently, the enzyme cysteinylglycinase (CG) cleaves the glycine residue from SFN-CysGly, resulting in the formation of sulforaphane-cysteine (SFN-Cys) researchgate.netresearchgate.netresearchgate.net.

The final step in the formation of the major urinary metabolite is the acetylation of the amino group of the cysteine conjugate. The enzyme N-acetyl transferase (NAT) catalyzes this reaction, adding an acetyl group to SFN-Cys to form sulforaphane-N-acetylcysteine (SFN-NAC) nih.govresearchgate.netresearchgate.net. This final metabolite is then readily eliminated from the body, primarily through urine nih.gov. Studies quantifying sulforaphane metabolites have consistently identified SFN-NAC as a major conjugate found in human urine after the consumption of sulforaphane-rich foods like broccoli nih.govacs.orgresearchgate.net. While SFN-NAC is the final product of this pathway, the preceding intermediates, including SFN-GSH, SFN-CysGly, and SFN-Cys, can also be detected in plasma and urine nih.govmonash.edu.

Detailed Research Findings

Research has elucidated the progression of sulforaphane through the mercapturic acid pathway. Quantitative analysis of human urine after consumption of broccoli sprout infusions has provided a clear picture of the metabolite profile. In these studies, while SFN-GSH and SFN-CysGly are present, the concentrations of SFN-Cys and especially SFN-NAC are found to be much higher, confirming SFN-NAC as the terminal and most abundant metabolite of this pathway nih.gov. The high efficiency of the conversion of sulforaphane to its mercapturic acid pathway metabolites is estimated to be between 70-90% researchgate.net. SFN-NAC is considered a reliable biomarker for consumption of cruciferous vegetables and sulforaphane intake karger.com.

The table below summarizes the enzymatic cascade leading to the formation of SFN-NAC.

| Metabolite | Precursor | Key Enzyme | Description of Step |

| Sulforaphane-glutathione (SFN-GSH) | Sulforaphane (SFN) + Glutathione (GSH) | Glutathione S-transferase (GST) | Initial conjugation of SFN with GSH. |

| Sulforaphane-cysteinyl-glycine (SFN-CysGly) | SFN-GSH | γ-glutamyl transferase (γ-GT) | Removal of the glutamic acid residue from the GSH conjugate. |

| Sulforaphane-cysteine (SFN-Cys) | SFN-CysGly | Cysteinylglycinase (CG) | Cleavage of the glycine residue. |

| Sulforaphane-N-acetylcysteine (SFN-NAC) | SFN-Cys | N-acetyl transferase (NAT) | Acetylation of the cysteine conjugate to form the final mercapturic acid product. |

Academic Research Methodologies and in Vitro Models for Studying Sulforaphane Glutathione Interactions

In Vitro Cellular Models for Mechanistic Studies

The investigation into the mechanisms of sulforaphane-glutathione interactions heavily relies on in vitro cellular models. These models provide a controlled environment to dissect cellular and molecular pathways.

A variety of established human and murine cell lines are employed to explore the effects of sulforaphane (B1684495) on glutathione (B108866) metabolism and related cellular processes. These cell lines, derived from different tissues, offer insights into both organ-specific and systemic responses.

HepG2 (Human Hepatoma): This cell line is frequently used in studies due to its relevance to liver metabolism. Research has shown that in HepG2 cells, sulforaphane and its metabolites can induce intracellular glutathione (GSH) and activate the Nrf2-antioxidant response element (ARE) pathway, which is crucial for cytoprotective effects against oxidative stress. nih.govresearchgate.net Studies have also demonstrated that sulforaphane can modulate carcinogen-metabolizing enzymes in these cells. koreascience.kr

HL60 (Human Promyelocytic Leukemia): Differentiated HL60 cells serve as a valuable model for neutrophils. plos.orgbirmingham.ac.uknih.govresearchgate.net In this model, sulforaphane has been shown to restore cellular glutathione levels and reduce the hyperactivity of neutrophils, suggesting its potential role in mitigating inflammatory conditions. plos.orgbirmingham.ac.uknih.govresearchgate.net

SH-SY5Y (Human Neuroblastoma): This cell line is instrumental in neuroprotective studies. Research indicates that sulforaphane treatment in SH-SY5Y cells leads to a significant increase in total GSH levels and enhances resistance to oxidative stress-induced cell death. nih.govresearchgate.netnih.govresearchgate.net It also promotes mitochondrial protection through an Nrf2-dependent mechanism. nih.govresearchgate.net

HT29 (Human Colon Adenocarcinoma): In colon cancer research, HT29 cells are used to investigate the anti-cancer properties of sulforaphane. researchgate.netmukerremsahin.com.traacrjournals.org Studies have shown that sulforaphane can induce cell cycle arrest and apoptosis in these cells. mukerremsahin.com.traacrjournals.org Furthermore, sulforaphane and its glutathione conjugate have been found to increase the mRNA levels of key detoxification enzymes in HT29 cells. researchgate.net

ARPE-19 (Human Retinal Pigment Epithelial): This cell line is crucial for ophthalmological research. Sulforaphane has been demonstrated to protect ARPE-19 cells against oxidative damage by elevating glutathione levels and inducing Phase 2 detoxification enzymes. nih.govpnas.orgnih.govresearchgate.netfrontiersin.org

IPEC-J2 (Porcine Intestinal Epithelial): While not human or murine, this cell line is a relevant model for studying intestinal health and the effects of dietary compounds.

FHL124 (Human Fetal Lens Epithelial): This cell line is utilized in research concerning cataract formation and lens health.

T24 (Human Bladder Carcinoma): In cancer research, T24 cells are used to explore the potential of sulforaphane in bladder cancer.

Primary cells, isolated directly from tissues, offer a model that more closely resembles the in vivo environment compared to immortalized cell lines.

Neutrophils: Studies using primary neutrophils have corroborated findings from HL60 cells, showing that sulforaphane can increase intracellular glutathione and modulate neutrophil activity. plos.orgnih.gov

Astrocytes and Glial Cells: Research on primary astrocytes has shown that sulforaphane can protect these cells against oxidative stress by stimulating the Nrf2 pathway. nih.gov It has also been observed to modulate glutathione metabolism in astroglial cells. nih.govresearchgate.net

Cortical Neurons: In primary cortical neurons, sulforaphane has been found to offer protection against neurotoxin-induced injury by increasing the expression and activity of glutathione-S-transferase, glutathione reductase, and thioredoxin reductase. ishs.orgnih.gov

Biochemical and Molecular Biology Techniques

A range of biochemical and molecular biology techniques are employed to quantify the effects of sulforaphane on glutathione metabolism and gene expression.

The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular redox status. A decrease in the GSH/GSSG ratio signifies a shift towards a more oxidized state. In studies involving differentiated HL60 cells, sulforaphane treatment was shown to increase the intracellular GSH/GSSG ratio. plos.orgnih.gov Similarly, in primary neutrophils from periodontitis patients, which exhibit a more oxidized state, sulforaphane was able to restore cellular glutathione levels. plos.orgnih.govnih.gov

The total intracellular glutathione content is a key marker of a cell's antioxidant capacity. Various studies have demonstrated that sulforaphane treatment leads to an increase in total glutathione levels in different cell types. For instance, in SH-SY5Y cells, sulforaphane significantly increased total GSH levels. nih.gov In HepG2 cells, both sulforaphane and its metabolites have been shown to induce intracellular glutathione. nih.gov Furthermore, in astroglial cells, sulforaphane treatment resulted in an increment of GSH levels. nih.gov

Quantitative polymerase chain reaction (qPCR) is a vital technique for analyzing changes in gene expression. Sulforaphane is a known activator of the transcription factor Nrf2, which regulates the expression of a wide array of antioxidant and detoxification genes. elsevierpure.commdpi.comaacrjournals.orgjohnshopkins.educaldic.com

Nrf2 Target Genes: Studies have consistently shown that sulforaphane upregulates the expression of Nrf2 target genes. aacrjournals.orgnih.govnih.gov In BV2 microglia and primary microglia, sulforaphane increased Nrf2 DNA-binding activity and the expression of its target genes. nih.govnih.gov

GCLC and GCLM: The glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM) are the rate-limiting enzymes in glutathione synthesis. Sulforaphane has been shown to induce the expression of both GCLC and GCLM in neural cells, thereby directly increasing the production of GSH. mdpi.com In astroglial cells, the sulforaphane-mediated increase in GSH levels was associated with increased mRNA expression of GCL. nih.gov

Detailed Research Findings

| Cell Line/Primary Cell | Key Findings on Sulforaphane-Glutathione Interaction | Techniques Used |

|---|---|---|

| HepG2 | Increased intracellular glutathione (GSH) levels and activated the Nrf2-antioxidant response element (ARE) pathway. nih.govelsevierpure.comnih.gov | MTT assay, Comet assay, Western blot, qPCR nih.govresearchgate.net |

| HL60 (differentiated) | Restored cellular glutathione levels and increased the intracellular GSH/GSSG ratio. plos.orgnih.gov | Measurement of intracellular GSH and GSSG, Western blot plos.org |

| SH-SY5Y | Significantly increased total GSH levels and enhanced resistance to oxidative stress-induced cell death. nih.govresearchgate.net Promoted mitochondrial protection by enhancing cellular and mitochondrial GSH levels. nih.govresearchgate.net | Cell viability assays, measurement of total GSH, analysis of apoptotic events nih.gov |

| HT29 | Sulforaphane and its glutathione conjugate increased mRNA levels of UGT1A1 and GSTA1. researchgate.net | TaqMan real-time quantitative RT-PCR, immunoblotting researchgate.net |

| ARPE-19 | Protected against oxidative damage by elevating glutathione levels and inducing Phase 2 enzymes. nih.govpnas.org | Measurement of GSH concentrations and quinone reductase specific activities nih.gov |

| Primary Neutrophils | Increased intracellular glutathione. plos.orgnih.gov | Measurement of intracellular GSH/GSSG ratio plos.org |

| Primary Astrocytes/Glial Cells | Increased intracellular GSH content, associated with increased activity and mRNA expression of GCL. nih.gov Protected against oxidative stress by stimulating the Nrf2 pathway. nih.gov | Measurement of GSH levels, GCL activity and mRNA expression nih.gov |

| Primary Cortical Neurons | Protected against neurotoxin-induced injury by increasing the activity of glutathione-S-transferase and glutathione reductase. ishs.orgnih.gov | Measurement of enzyme activities ishs.org |

Protein Expression and Activation Analysis (e.g., Western Blot for Nrf2, NQO1, HO-1, GR)

Western Blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms underlying the cellular response to DL-sulforaphane glutathione. This method is instrumental in evaluating the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, and its downstream targets.

Upon treatment with sulforaphane, researchers typically observe a significant increase in the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In its inactive state, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Sulforaphane is thought to modify cysteine residues on Keap1, leading to the release of Nrf2, which then translocates to the nucleus. Western blot analysis of nuclear fractions of cell lysates demonstrates a time- and dose-dependent accumulation of Nrf2 in the nucleus following sulforaphane exposure researchgate.net.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription. Western blot analysis is then used to measure the protein expression levels of these downstream targets. Key among these are NAD(P)H: quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1). Studies consistently show a significant upregulation in the protein levels of both NQO1 and HO-1 in various cell types after treatment with sulforaphane mdpi.commdpi.com. This increased expression is a direct indicator of Nrf2 activation and the enhancement of the cell's antioxidant capacity.

| Protein | Cellular Location Analyzed | Typical Finding with Sulforaphane Treatment | Reference |

| Nrf2 | Nuclear Fraction | Increased nuclear accumulation | researchgate.net |

| NQO1 | Whole Cell Lysate | Upregulated expression | mdpi.commdpi.com |

| HO-1 | Whole Cell Lysate | Upregulated expression | mdpi.com |

| GR | Whole Cell Lysate | Variable, may be indirectly influenced |

Enzyme Activity Assays (e.g., GST, GR, UGT1A1, NQO1)

Enzyme activity assays are crucial for determining the functional consequences of changes in protein expression induced by this compound. These assays measure the rate at which specific enzymes catalyze their respective reactions, providing a direct assessment of the cellular detoxification and antioxidant capacity.

Glutathione S-Transferase (GST) activity is a key focus in sulforaphane research. GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, including sulforaphane itself, facilitating their detoxification and excretion. In in vitro models, treatment with sulforaphane has been shown to significantly increase GST activity. For instance, in Caco-2 cells, sulforaphane treatment resulted in a notable increase in GST activity nih.gov. This induction of GST activity is a critical aspect of the chemopreventive effects attributed to sulforaphane.

Glutathione Reductase (GR) activity is essential for maintaining the pool of reduced glutathione (GSH). Assays for GR activity typically measure the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG). While sulforaphane is a potent inducer of other antioxidant enzymes, its direct effect on GR activity can be more complex and may vary depending on the cell type and experimental conditions.

UDP-glucuronosyltransferase 1A1 (UGT1A1) is another important phase II detoxification enzyme. UGTs catalyze the conjugation of glucuronic acid to various substrates, increasing their water solubility and facilitating their elimination. Studies have demonstrated that both sulforaphane and its glutathione conjugate can induce UGT1A1 mRNA levels, protein expression, and enzyme activity in cultured human colon and liver cells nih.govnih.gov. For example, in HepG2 and HT29 cells, sulforaphane treatment led to a significant increase in bilirubin (B190676) glucuronidation, a direct measure of UGT1A1 activity nih.govnih.gov.

NAD(P)H: quinone oxidoreductase 1 (NQO1) activity is a hallmark of Nrf2 activation by sulforaphane. NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones and related molecules, protecting cells from oxidative damage. Numerous studies have shown that sulforaphane is a potent inducer of NQO1 activity in various cell lines nih.govmdpi.com. The induction of NQO1 activity often correlates with the increased protein expression observed in Western blot analyses and serves as a reliable biomarker for the biological activity of sulforaphane.

| Enzyme | Assay Principle | Typical Finding with Sulforaphane Treatment | Reference |

| GST | Measures the conjugation of GSH to a substrate (e.g., CDNB) | Increased activity | nih.gov |

| GR | Measures the rate of NADPH oxidation in the presence of GSSG | Variable effects | |

| UGT1A1 | Measures the rate of glucuronidation of a substrate (e.g., bilirubin) | Increased activity | nih.govnih.gov |

| NQO1 | Measures the reduction of a substrate (e.g., menadione) coupled to the reduction of a tetrazolium dye | Increased activity | nih.govmdpi.com |

Advanced Analytical Chemistry for Compound and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its more advanced counterpart, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are indispensable tools for the precise quantification of DL-sulforaphane, its glutathione conjugate, and other metabolites in biological matrices. These techniques offer high sensitivity, specificity, and throughput, allowing for the detailed characterization of the metabolic fate of sulforaphane.

The analytical approach typically involves separating the compounds of interest from the complex biological matrix using reversed-phase liquid chromatography. The separated analytes are then introduced into a mass spectrometer, where they are ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the parent molecule) and the detection of one or more of its characteristic product ions, a technique known as multiple reaction monitoring (MRM). This provides a high degree of specificity and reduces interference from other components in the sample.

A key challenge in the quantification of sulforaphane and its thiol conjugates is their potential for instability and interconversion during sample preparation and analysis. For instance, the sulforaphane-glutathione conjugate can dissociate back to free sulforaphane, particularly under acidic conditions used in some chromatographic methods nih.govresearchgate.net. To address this, methods have been developed that involve careful control of pH and the use of alkylating agents to stabilize the thiol conjugates.

UHPLC systems, which utilize smaller particle size columns and higher operating pressures than conventional HPLC, offer several advantages, including faster analysis times, improved resolution, and increased sensitivity. Several validated UHPLC-MS/MS methods have been reported for the simultaneous determination of sulforaphane and its various metabolites, including the glutathione conjugate, in a range of biological samples such as cell culture media, cell lysates, and urine researchgate.netmdpi.com.

| Analytical Technique | Key Parameters | Application | Reference |

| LC-MS/MS | Reversed-phase C18 or C30 column, gradient elution with acetonitrile/water and formic acid/ammonium acetate, positive ion electrospray ionization (ESI+), Multiple Reaction Monitoring (MRM) | Quantification of sulforaphane and its metabolites in rat plasma. | rsc.orgnih.gov |

| UHPLC-MS/MS | Sub-2 µm particle size column, rapid gradient elution, ESI+, MRM | Simultaneous quantification of glucoraphanin (B191350), sulforaphane, and its metabolites in various biological materials without extensive sample pretreatment. | researchgate.netmdpi.com |

Stable Isotope Labeling Experiments for Metabolic Flux Analysis

Stable isotope labeling experiments are a powerful methodology for tracing the metabolic fate of compounds and elucidating the dynamics of metabolic pathways. In the context of sulforaphane and glutathione interactions, these experiments can provide quantitative insights into how sulforaphane influences the synthesis and utilization of glutathione.

Metabolic flux analysis (MFA) using stable isotopes involves introducing a labeled substrate (e.g., a compound containing ¹³C or ¹⁵N) into a biological system and then tracking the incorporation of the isotope into downstream metabolites over time. By measuring the distribution of these isotopes in various metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the rates (fluxes) of metabolic reactions.

A notable application of this technique in sulforaphane research involves the use of labeled precursors of glutathione, such as ¹³C-labeled glutamine. Glutamine is a key amino acid involved in the synthesis of glutathione. By culturing cells in a medium containing labeled glutamine, researchers can trace the flow of the ¹³C atoms into the glutathione pool. In the presence of sulforaphane, changes in the rate of incorporation of the labeled glutamine into glutathione can be quantified, providing a direct measure of how sulforaphane impacts glutathione synthesis.

One study utilized fully labeled glutamine to investigate the effects of sulforaphane on glutathione metabolism in HepG2 cells nih.govuea.ac.uk. The findings revealed that sulforaphane redirected the flux of glutamine-derived glutamate (B1630785) away from the TCA cycle and towards glutathione synthesis nih.govuea.ac.uk. This demonstrates that sulforaphane not only induces the expression of enzymes involved in glutathione synthesis but also actively rewires central metabolism to provide the necessary building blocks for increased glutathione production nih.govuea.ac.uk.

Such stable isotope labeling experiments are crucial for moving beyond static measurements of metabolite concentrations and gaining a dynamic understanding of how sulforaphane modulates cellular metabolism to enhance the antioxidant response.

Metabolomics and Transcriptomics for Pathway Elucidation

Metabolomics and transcriptomics are powerful "omics" technologies that provide a global view of the metabolic and gene expression changes occurring within a biological system in response to a stimulus, such as treatment with this compound. These approaches are invaluable for elucidating the complex network of pathways affected by this compound.

Transcriptomics , typically performed using techniques like RNA sequencing (RNA-seq), involves the comprehensive analysis of all RNA transcripts in a cell or tissue at a given time. This provides a snapshot of the genes that are actively being expressed. In the context of sulforaphane research, transcriptomics has been used to identify the full spectrum of genes that are up- or down-regulated following treatment. These studies have confirmed the induction of a wide range of Nrf2 target genes, including those involved in glutathione synthesis and utilization, as well as other detoxification and antioxidant enzymes uea.ac.uk. Transcriptomic analyses can also reveal novel pathways and regulatory networks that are modulated by sulforaphane, providing a more holistic understanding of its mechanisms of action.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By using analytical platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, metabolomics can identify and quantify hundreds to thousands of metabolites simultaneously. This provides a functional readout of the cellular state that is downstream of gene expression and protein activity.

In studies investigating sulforaphane, metabolomics has been employed to map the widespread changes in cellular metabolism. These analyses have shown that sulforaphane not only impacts the glutathione pathway but also affects other interconnected metabolic networks, such as central carbon metabolism, amino acid metabolism, and the pentose (B10789219) phosphate (B84403) pathway nih.govuea.ac.uk. For example, metabolomic studies have corroborated findings from stable isotope labeling experiments, showing that sulforaphane treatment leads to an increased intracellular utilization of glycine (B1666218) and glutamate to support glutathione synthesis uea.ac.uk.

The integration of transcriptomic and metabolomic data provides a powerful, multi-layered approach to understanding the biological effects of sulforaphane. By correlating changes in gene expression with alterations in metabolite levels, researchers can build comprehensive models of the metabolic rewiring induced by sulforaphane and gain deeper insights into the pathways that mediate its protective effects. For instance, an integrated analysis of the transcriptome and metabolome revealed that sulforaphane can regulate genes involved in glutathione, beta-alanine (B559535), and arginine and proline metabolism pathways nih.gov.

Q & A

Q. What are the standard protocols for synthesizing and characterizing DL-Sulforaphane Glutathione in vitro?

this compound (CAS 289711-21-3) is synthesized via the mercapturic acid pathway, where sulforaphane undergoes enzymatic conjugation with glutathione. Key steps include:

- Synthesis : Use γ-glutamyl transpeptidase and dipeptidase to generate intermediates (e.g., sulforaphane cysteinylglycine) before final conjugation .

- Characterization : Employ HPLC (≥98% purity validation) and mass spectrometry (MS) to confirm molecular weight (484.61 g/mol) and structure (C₁₆H₂₈N₄O₇S₃) .

- Stability : Store at 2–8°C in dry, light-protected conditions to prevent degradation .

Q. How should researchers handle stability challenges of this compound in experimental settings?

Stability is influenced by temperature, pH, and oxidative stress. Methodological considerations:

Q. What safety protocols are critical when handling this compound?

Safety data sheets (SDS) recommend:

- Personal Protective Equipment (PPE) : Gloves, goggles, and masks to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of particulates .

- Waste Disposal : Follow institutional guidelines for organic solvents and sulfur-containing compounds .

Advanced Research Questions

Q. How does this compound modulate the Nrf2-Keap1 pathway, and what experimental models best capture this interaction?

this compound activates Nrf2 by disrupting Keap1 binding, promoting antioxidant response element (ARE)-driven gene expression. Methodological insights:

- In Vitro Models : Use RAW 264.7 macrophages or HepG2 cells treated with electrophilic stressors (e.g., H₂O₂) to quantify Nrf2 nuclear translocation via immunofluorescence .

- Gene Knockdown : siRNA silencing of Keap1 in cell lines to isolate Nrf2 activation mechanisms .

- Dosage : Optimize concentrations (e.g., 5–20 μM) to avoid off-target HDAC inhibition .

Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across studies?

Discrepancies arise from variability in assay conditions and bioavailability. Strategies include:

- Standardized Assays : Use identical oxidative stress inducers (e.g., tert-butyl hydroperoxide) and measure glutathione reductase activity or GSH/GSSG ratios .

- Pharmacokinetics : Track metabolites (e.g., SFN-NAC) in plasma via LC-MS to correlate exposure with effect .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from cross-sectional studies, controlling for confounders like sample purity (HPLC ≥98% vs. lower grades) .

Q. What synergistic effects occur when combining this compound with other phase II enzyme inducers?

Synergy is observed with oltipraz and ethacrynic acid in inhibiting pro-inflammatory mediators (e.g., HMGB1). Experimental design tips:

Q. What advanced analytical methods validate this compound’s role in oxidative stress models?

Beyond HPLC, utilize:

- LC-MS/MS : Quantify intracellular concentrations with isotopic labeling (e.g., ¹³C-glutathione) .

- ROS Probes : Use DCFDA or MitoSOX in flow cytometry to assess real-time ROS scavenging .

- Transcriptomics : RNA-seq to profile Nrf2-dependent genes (e.g., HO-1, NQO1) in treated vs. knockout models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.